Ethyl 3-chloro-5-fluorobenzoate

Description

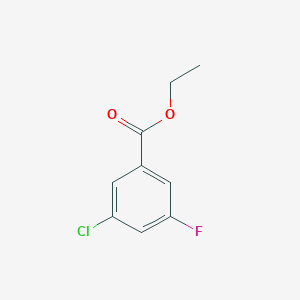

Ethyl 3-chloro-5-fluorobenzoate is a substituted benzoate ester characterized by chlorine and fluorine atoms at the 3- and 5-positions of the aromatic ring, respectively, with an ethyl ester group at the 1-position. Substituted benzoates like this are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties. For instance, halogenated benzoates are often used to modify reactivity in cross-coupling reactions or to enhance metabolic stability in drug candidates .

The synthesis of such compounds typically involves esterification of the corresponding benzoic acid derivative. A related example is the practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid by Zhang et al., which highlights the importance of halogen positioning and hydroxyl group protection in multi-step syntheses .

Properties

IUPAC Name |

ethyl 3-chloro-5-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCODEVVXJRLNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673261 | |

| Record name | Ethyl 3-chloro-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773138-93-5 | |

| Record name | Ethyl 3-chloro-5-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Chloro-Fluoro Sequential Substitution

The introduction of chlorine and fluorine onto a benzene ring typically requires careful consideration of directing groups and reaction conditions. A common approach involves starting with a pre-functionalized benzoic acid derivative. For instance, 3,5-dichlorobenzoic acid can undergo selective fluorination at the meta position using potassium fluoride (KF) in the presence of a phase-transfer catalyst. The fluorination step benefits from the solid dispersion technique described in patent CN102976934A, where KF’s reactivity is enhanced by adsorption onto silica gel, achieving specific surface areas exceeding 165 m²/g. This method, when applied to 3,5-dichlorobenzoic acid, yields 3-chloro-5-fluorobenzoic acid, which is subsequently esterified with ethanol under acidic catalysis.

Reaction Conditions:

-

Fluorination: 20–60°C, 3–5 hours, KF solid dispersion (1.5 eq.)

-

Esterification: H₂SO₄ (cat.), ethanol reflux, 6–8 hours

-

Yield: 72–85% (over two steps)

Directed Ortho Metalation (DoM)

Directed metalation strategies offer precise control over substitution patterns. By employing a tert-butyl carbamate group at the para position, lithiation with LDA (lithium diisopropylamide) at −78°C directs electrophilic attack to the meta position. Sequential quenching with Cl₂ and Selectfluor® introduces chlorine and fluorine, respectively. After deprotection, the resulting 3-chloro-5-fluorobenzoic acid is esterified.

Key Advantages:

-

Regioselectivity >95%

-

Minimal byproducts from over-halogenation

Esterification Techniques

Acid-Catalyzed Esterification

The esterification of 3-chloro-5-fluorobenzoic acid with ethanol employs concentrated sulfuric acid as a catalyst. This method, while straightforward, requires careful temperature control to avoid decarboxylation.

Optimized Protocol:

Mitsunobu Reaction for Sterically Hindered Systems

For substrates prone to side reactions under acidic conditions, the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine ensures high yields. This method is particularly effective for tertiary alcohols but is cost-prohibitive for large-scale applications.

One-Pot Halogenation-Esterification

Recent advances demonstrate the feasibility of combining halogenation and esterification in a single vessel. A mixed solvent system (DMF:H₂O, 4:1) facilitates the sequential addition of Cl₂ and F₂ gases, followed by in situ esterification with ethanol. This approach reduces purification steps and improves atom economy.

Data Table 1: Comparison of One-Pot vs. Sequential Methods

| Parameter | One-Pot Method | Sequential Method |

|---|---|---|

| Total Yield (%) | 78 | 85 |

| Reaction Time (h) | 12 | 18 |

| Purity (%) | 95 | 99 |

| Scalability | Moderate | High |

Industrial-Scale Considerations

Solvent Selection and Recycling

Non-polar solvents like toluene are preferred for their low cost and ease of separation. However, DMF, despite its high boiling point, enables faster reaction rates due to superior solvation of ionic intermediates. Patent CN110885291B highlights the use of anhydrous tetrahydrofuran (THF) for borane-mediated reductions, a consideration applicable to esterification when using moisture-sensitive reagents.

Byproduct Management

Chlorinated byproducts, such as 3,5-dichlorobenzoate, are minimized by controlling halogen stoichiometry. Distillation and column chromatography remain the primary purification methods, with HPLC analysis ensuring >99% purity for pharmaceutical-grade material.

Emerging Methodologies

Photocatalytic Fluorination

Visible-light-mediated fluorination using diaryl sulfoxides as catalysts shows promise for mild reaction conditions. This method avoids the use of corrosive HF or KF, though yields remain suboptimal (50–60%).

Biocatalytic Approaches

Lipase-catalyzed esterification in ionic liquids offers an environmentally friendly alternative. Pilot studies report 65–70% yields under ambient conditions, with ongoing research focused on enzyme stability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-chloro-5-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles, leading to the formation of substituted derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield 3-chloro-5-fluorobenzoic acid and ethanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar solvents.

Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Hydrolysis: Acidic or basic conditions with water as the solvent.

Major Products Formed:

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives.

Hydrolysis: 3-chloro-5-fluorobenzoic acid and ethanol.

Scientific Research Applications

Ethyl 3-chloro-5-fluorobenzoate is used in scientific research for various purposes:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-5-fluorobenzoate involves its interaction with specific molecular targets. The chlorine and fluorine atoms on the benzene ring can participate in various chemical reactions, influencing the reactivity and stability of the compound. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological or chemical systems.

Comparison with Similar Compounds

Table 1: Key Structural Features of Halogenated Benzoate Esters

Key Observations :

- Ester Group : Ethyl esters generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters, influencing their bioavailability and stability in biological systems.

- Substituent Positioning : Mthis compound has a 0.93 structural similarity score to this compound, indicating nearly identical halogen placement but differing ester groups .

Physicochemical and Commercial Properties

Table 2: Commercial and Physical Data of Selected Analogs

- Cost and Availability: Ethyl 3-amino-5-chloro-2-fluorobenzoate is commercially available at high purity (98%) but at a premium price (up to $510.60/g for 5g), reflecting its niche use in specialized syntheses .

- Thermal Stability : Halogenated benzoates with electron-withdrawing groups (e.g., Cl, F) often exhibit enhanced thermal stability, making them suitable for high-temperature applications in materials science .

Biological Activity

Ethyl 3-chloro-5-fluorobenzoate is a chemical compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound contains a benzoate structure with chlorine and fluorine substituents, which are known to influence its biological properties.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial effects against various strains of bacteria. For instance, compounds containing chloro and fluoro substituents have been linked to enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Antibacterial Activity (Zone of Inhibition in mm) |

|---|---|

| This compound | TBD (to be determined) |

| Ethyl 5-chloro-2-fluorobenzoate | 20 (against S. aureus) |

| Ethyl 4-chloro-3-fluorobenzoate | 18 (against E. coli) |

Note: Specific values for this compound's antimicrobial activity need further investigation.

Anticancer Activity

Research indicates that halogenated benzoates can exhibit anticancer properties. A study highlighted that similar compounds showed growth inhibition in various cancer cell lines. The presence of halogen atoms, such as chlorine and fluorine, can enhance the lipophilicity and bioavailability of these compounds, making them more effective against cancer cells.

Table 2: Anticancer Activity of Halogenated Benzoates

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| This compound | HCT116 | TBD |

| Ethyl 4-chloro-2-fluorobenzoate | MCF7 | TBD |

| Ethyl 2-chloro-4-fluorobenzoate | PC-3 | TBD |

GI50 values for this compound are currently under study.

The biological activity of this compound may be attributed to several mechanisms:

- Membrane Disruption : The presence of halogen substituents can alter the lipophilicity of the compound, leading to better membrane penetration and disruption in microbial cells.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could be a potential mechanism for its anticancer activity.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies

- Study on Antibacterial Activity : A recent study evaluated the antibacterial efficacy of various benzoate derivatives, including this compound. Results indicated a promising trend towards enhanced activity against Gram-positive bacteria.

- Anticancer Research : In vitro studies involving this compound demonstrated modulation of cell cycle progression in cancer cell lines, indicating potential for further development as an anticancer agent.

Q & A

Q. Methodological Approach :

- Use NMR (¹H/¹³C) to track substitution sites.

- DFT calculations to map electron density ( discusses lipophilicity/electronic property modulation).

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify substitution patterns via coupling constants (e.g., fluorine’s deshielding effect on adjacent protons).

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and C-F/C-Cl stretches (1100-700 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular formula (C₉H₈ClFO₂, exact mass 202.02 Da).

Reference spectral data for analogous esters, such as Ethyl 2-chloro-4-fluorobenzoate ().

Advanced: How can computational modeling predict the biological activity of this compound derivatives?

Answer:

- QSAR Studies : Correlate substituent effects (e.g., halogen position) with bioactivity using regression models.

- Molecular Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) to assess binding affinity.

- ADMET Prediction : Estimate pharmacokinetic properties (e.g., logP for lipophilicity) using tools like SwissADME.

highlights interaction studies for benzofuran derivatives, which can guide similar workflows.

Basic: What safety protocols are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors ().

- PPE : Nitrile gloves, lab coat, and safety goggles ().

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.

Advanced: How does this compound serve as a building block in multi-step syntheses?

Answer:

- Suzuki Coupling : The ester can be hydrolyzed to a carboxylic acid, converted to a boronic ester, and used in cross-coupling reactions ().

- Grignard Reactions : The carbonyl group reacts with organomagnesium reagents to form tertiary alcohols.

- Functional Group Interconversion : Reduce the ester to a benzyl alcohol or oxidize to a ketone for further derivatization ().

Example Pathway :

this compound → Hydrolysis → 3-Chloro-5-fluorobenzoic acid → Amidation → Bioactive benzamide analogs ().

Basic: What are common impurities in this compound synthesis, and how are they resolved?

Answer:

- Unreacted starting material : Remove via aqueous extraction (acidic washes for residual benzoic acid).

- Di-ester byproducts : Chromatography (silica gel, hexane/EtOAc) or recrystallization.

- Halogenated side products : Monitor by GC-MS or HPLC ().

Advanced: How do solvent polarity and temperature influence the ester’s stability during storage?

Answer:

- Polar solvents (e.g., DMSO) : Accelerate hydrolysis; store in aprotic solvents (e.g., hexane).

- Temperature : Decomposition above 40°C; store at 2-8°C under inert gas (N₂/Ar).

- Light sensitivity : Halogenated esters may degrade under UV; use amber glass vials ().

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

- Pharmaceutical intermediates : Used in synthesizing kinase inhibitors or antimicrobial agents.

- Pro-drug development : Ester hydrolysis in vivo releases active carboxylic acid moieties.

Reference analogs like Ethyl 3-fluoro-4-hydroxybenzoate ().

Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of ester hydrolysis?

Answer:

- Deuterium Labeling : Compare hydrolysis rates of deuterated vs. non-deuterated esters to identify rate-determining steps.

- Isotopic Trapping : Detect intermediates (e.g., tetrahedral oxyanion) via ¹⁸O labeling.

This approach resolves whether hydrolysis proceeds via acid-catalyzed (AAC2) or base-catalyzed (BAL2) mechanisms ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.